Glycerophospho-N-Oleoyl Ethanolamine
Overview
Description
GNOE is a serum metabolite . It is a class of glycerophospholipids which contain the amino alcohol ethanolamine as a head group . It is the precursor of the cannabinoid compound oleoyl ethanolamide (OEA) . OEA is an endogenous, potent agonist for PPARα .
Synthesis Analysis
The different types of N-Acyl ethanolamines (NAEs), including GNOE, are derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) .Molecular Structure Analysis
GNOE has a molecular weight of 479.59 and its formula is C23H46NO7P . It is a cone-shaped lipid and thus may influence membrane curvature when incorporated . The GNOE molecule contains a total of 77 bonds. There are 31 non-H bonds, 3 multiple bonds, 23 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 phosphate .Chemical Reactions Analysis
GNOE is a precursor of oleoyl ethanolamide (OEA). OEA is an endogenous, potent agonist for PPARα . Like AEA, OEA is metabolized by fatty acid amide hydrolase (FAAH) .Physical And Chemical Properties Analysis
GNOE has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 127.2±0.3 cm3, a polar surface area of 135 Å2, and a polarizability of 50.4±0.5 10-24 cm3 .Scientific Research Applications
1. Phase Behavior in Lipid Bilayers
Glycerophospho-N-Oleoyl Ethanolamine (GPE) has been studied for its phase behavior in lipid bilayers. Lohner et al. (1984) compared the phase behavior of ethanolamine plasmalogen, a type of GPE, in multilamellar dispersions using differential scanning calorimetry and NMR. They found that ethanolamine plasmalogen showed a lower gel to liquid-crystalline phase transition temperature and stabilized the hexagonal arrangement of ethanolamine glycerophospholipids, impacting the physical properties of cell membranes (Lohner, Hermetter, & Paltauf, 1984).
2. Neurological Membrane Structure
West et al. (2020) explored how ethanolamine plasmalogen, a subtype of GPE, contributes to the order and structure of neurological membranes. Their study on mixed bilayers showed that GPE incorporation resulted in bilayer thickening, reduced lateral area per molecule, and increased lipid tail-ordering, suggesting its role in maintaining the integrity and function of neurological membranes (West et al., 2020).
3. Synthesis and Function in the Brain
GPE is also linked to the biosynthesis of anandamide, an endogenous cannabinoid receptor ligand. Simon and Cravatt (2008) reported the detection of GPEs, including anandamide precursors, in mouse brain tissue. They identified GDE1 as a phosphodiesterase with significant GPE phosphodiesterase activity, implicating GPE in the production of anandamide in the nervous system (Simon & Cravatt, 2008).
4. Enzymatic Modification and Transphosphatidylation
The enzymatic modification of phospholipids, including GPE, was studied by Wongsakul et al. (2004). They examined the transphosphatidylation and acidolysis of phosphocholine and ethanolamine in different solvent systems, highlighting GPE's role in enzymatic phospholipid modification processes (Wongsakul, Bornscheuer, & H-Kittikun, 2004).
5. Scalable Synthesis for Biological Studies
Wang et al. (2016) described an effective process for synthesizing oleoyl ethanolamide, a type of GPE, by chemicalamidation using native oil. This method avoids the formation of ion pairs with ethanolamine, common in other synthesis routes, and provides a scalable synthesis approach for oleoyl ethanolamide, which exhibits biological activity in animal and cell models (Wang, Han, Chen, Jin, & Wang, 2016).
Safety And Hazards
Future Directions
The field of endocannabinoid research has experienced an explosive period of growth. The discovery of this receptor, cannabinoid receptor, has led to the identification of a G-protein-coupled receptor specific for 9-tetrahydrocannabinol, the active component of marijuana . These findings suggest the existence of additional enzymatic routes for the production of NAEs in vivo .
properties
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerophospho-N-Oleoyl Ethanolamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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